N-(2-Carboxyphenyl)glycine N-(2-Carboxyphenyl)glycine
Brand Name: Vulcanchem
CAS No.: 141865-09-0
VCID: VC0126345
InChI: InChI=1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14)
SMILES: C1=CC=C(C(=C1)C(=O)O)NCC(=O)O
Molecular Formula: C9H9NO4
Molecular Weight: 195.174

N-(2-Carboxyphenyl)glycine

CAS No.: 141865-09-0

Cat. No.: VC0126345

Molecular Formula: C9H9NO4

Molecular Weight: 195.174

* For research use only. Not for human or veterinary use.

N-(2-Carboxyphenyl)glycine - 141865-09-0

Specification

CAS No. 141865-09-0
Molecular Formula C9H9NO4
Molecular Weight 195.174
IUPAC Name 2-(carboxymethylamino)benzoic acid
Standard InChI InChI=1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14)
Standard InChI Key ZFOXUSLPVYCCRX-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)NCC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition

N-(2-Carboxyphenyl)glycine (C₉H₉NO₄) features a molecular weight of 195.17 g/mol, comprising a glycine moiety linked to a 2-carboxy-substituted benzene ring. Systematic IUPAC nomenclature identifies it as 2-[(carboxymethyl)amino]benzoic acid, reflecting its bifunctional carboxyl groups at positions 1 and 2 of the aromatic system .

Physicochemical Characteristics

Thermal and optical properties derive from crystalline packing and intermolecular hydrogen bonding:

PropertyValueMeasurement Conditions
Melting Point218°C (decomposition)Lit. reference, sealed tube
Boiling Point218°CAtmospheric pressure
Density1.472 g/cm³25°C, anhydrous form
Refractive Index1.5700Estimated, crystalline phase
pKa3.0 ± 0.36Predicted aqueous solution

These parameters, consistent across multiple suppliers , confirm batch reproducibility. The compound exhibits limited solubility in nonpolar solvents but dissolves readily in aqueous bases via deprotonation of carboxyl groups .

Synthesis and Industrial Production

Patent-Protected Methodologies

A 1997 patent (CA2208239A1) discloses a copper-catalyzed oxidative coupling between anthranilic acid derivatives and glycine precursors. Reaction optimization achieves 78–85% yield under oxygen-rich conditions (1–3 bar O₂) at 60–80°C. Critical parameters include:

  • Copper(II) sulfate catalyst concentration: 0.5–1.2 mol%

  • pH maintenance at 8.5–9.5 via NaOH titration

  • Reaction time: 6–8 hours for complete conversion .

Functional Applications

Coordination Chemistry

The N,O-chelation motif enables stable complexes with transition metals:

  • Cu²⁺: Formation of square-planar complexes (log K = 8.2 ± 0.3)

  • Zn²⁺/Co²⁺: Octahedral geometries predominant at pH >5 .

Pharmaceutical Intermediates

Structural analogs serve as precursors for:

  • Nonsteroidal anti-inflammatory drug (NSAID) backbones

  • Anticonvulsant agents via Schiff base formation

  • Radiocontrast media chelators .

Emerging Research Directions

Green Synthesis Innovations

Microwave-assisted protocols (2024) reduce reaction time to 45 minutes with 92% yield, eliminating copper catalysts via photoredox mechanisms .

Polymer Science Applications

Copolymerization with ε-caprolactone yields biodegradable polyesters (Tg = 67°C) for medical implants, leveraging hydrogen-bonding side chains .

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